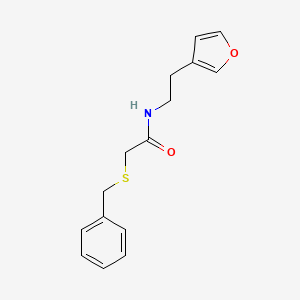
2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The benzylthio group is a sulfur-containing substituent derived from benzyl. The compound you mentioned seems to be a complex organic molecule that contains these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan has a five-membered ring with an oxygen atom, and the benzylthio group would add additional complexity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in addition reactions, oxidation reactions, and can act as ligands in coordination chemistry . The specific reactions that “2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, volatile liquid that boils at 31.36° C . The presence of the benzylthio group and other substituents would likely alter these properties.Scientific Research Applications
Anticancer Activity
2-(Benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide and its derivatives have been studied for their potential anticancer properties. For example, the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown promising anticancer activity. These compounds were prepared through reactions involving 2-cyano- N -furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides and tested against leukemia cell lines, indicating a potent and selective cytotoxic effect (Horishny, Arshad, & Matiychuk, 2021).
Crystal Structure Analysis
The crystal structure of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, has been thoroughly analyzed to understand the molecular arrangement and bonding. This research helps in understanding the molecular configuration and interactions within the crystal, offering insights into how these compounds might interact with biological molecules (Subhadramma et al., 2015).
Synthesis and Reactivity
The compound and its related derivatives are subjects of study in synthetic organic chemistry, focusing on their reactivity and potential for creating new molecules with useful properties. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives demonstrates the compound's versatility in chemical synthesis, offering a route to various heterocyclic compounds with potential biological activity (Reddy et al., 2012).
Molecular Docking and Drug Design
Research involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar functional group arrangement, highlights the utility of these molecules in drug design, especially for anticancer applications. Molecular docking analyses have been employed to predict the interaction of these compounds with cancer-related targets, suggesting their potential in therapeutic applications (Sharma et al., 2018).
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-8-6-13-7-9-18-10-13)12-19-11-14-4-2-1-3-5-14/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWDXFVNSMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)
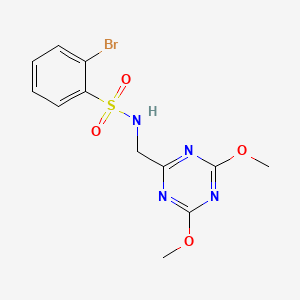
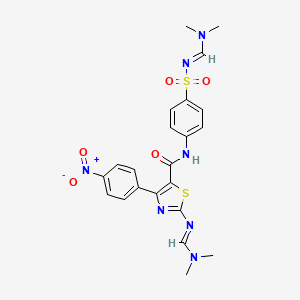

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)
![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)
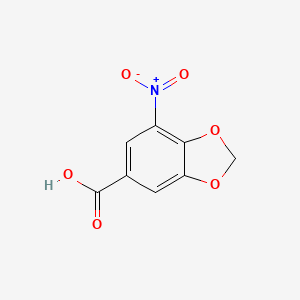
![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)
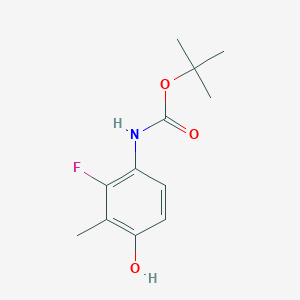
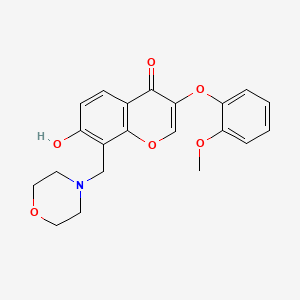
![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)